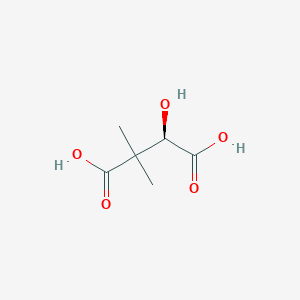

(R)-3,3-dimethylmalic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(3R)-3-hydroxy-2,2-dimethylbutanedioic acid |

InChI |

InChI=1S/C6H10O5/c1-6(2,5(10)11)3(7)4(8)9/h3,7H,1-2H3,(H,8,9)(H,10,11)/t3-/m0/s1 |

InChI Key |

KSAIICDEQGEQBK-VKHMYHEASA-N |

SMILES |

CC(C)(C(C(=O)O)O)C(=O)O |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)O)C(=O)O |

Canonical SMILES |

CC(C)(C(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Significance of Chiral Dicarboxylic Acids in Biosynthesis and Organic Synthesis Research

Chiral dicarboxylic acids are a class of organic compounds of paramount importance in the fields of biosynthesis and organic synthesis. Their structural and functional diversity makes them valuable components of many natural products and therapeutic agents. rsc.org In biochemistry, dicarboxylic acids are central to metabolism; for instance, malic acid, a structurally similar compound, is a key intermediate in the citric acid cycle, a fundamental energy-producing pathway in all living organisms. wikipedia.org The presence of two carboxylic acid groups and at least one stereocenter imparts specific chemical properties and biological recognition capabilities to these molecules. vulcanchem.com

In the realm of organic synthesis, chiral dicarboxylic acids serve as versatile chiral building blocks. Their multiple functional groups—two carboxyl groups and often a hydroxyl or amino group—allow for a wide range of chemical transformations, enabling the construction of complex, enantiomerically pure molecules. rsc.orgvulcanchem.com The precise spatial arrangement of these functional groups is critical for biological recognition and reactivity. vulcanchem.com Furthermore, the field of asymmetric catalysis has seen the development of axially chiral dicarboxylic acids that function as effective Brønsted acid catalysts, facilitating a variety of asymmetric reactions to produce compounds with high enantioselectivity. researchgate.net The unique acidity of these catalysts provides a distinct advantage over other types of Brønsted acids. researchgate.net

Interactive Table 2: Research Applications of Chiral Dicarboxylic Acids

| Area of Research | Significance | Key Findings |

| Natural Products & Pharmaceuticals | Serve as the structural backbone for numerous bioactive molecules. rsc.org | Essential for synthesizing enantiopure pharmaceuticals where only one enantiomer provides the therapeutic effect. vulcanchem.com |

| Asymmetric Synthesis | Act as versatile chiral synthons or building blocks. vulcanchem.com | Their stereocenters are crucial for building complex molecular architectures with specific stereochemistry. vulcanchem.com |

| Metabolism & Biosynthesis | Key intermediates in fundamental biochemical pathways like the citric acid cycle. wikipedia.org | Malate (B86768), a related dicarboxylic acid, is a source of CO₂ in the C4 carbon fixation process in plants. wikipedia.org |

| Asymmetric Catalysis | Can function as chiral Brønsted acid catalysts. researchgate.net | Axially chiral dicarboxylic acids have been developed to catalyze reactions with high yields and enantioselectivities. researchgate.net |

Stereochemical Purity and Enantiomeric Control in Research Studies of R 3,3 Dimethylmalic Acid

Chemoenzymatic and Enzymatic Synthesis Approaches

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of chiral molecules under mild reaction conditions. Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical transformations, offer powerful routes to enantiomerically pure compounds.

Investigation of Enzyme Specificity and Efficiency in Enantioselective Transformations

The successful enzymatic synthesis of this compound hinges on the identification of enzymes with appropriate substrate specificity and high enantioselectivity. While specific enzymes tailored for the synthesis of this compound are not extensively documented in publicly available research, general principles of enzyme-catalyzed reactions can be applied. For instance, lipases are a class of enzymes widely used in the kinetic resolution of racemic esters. researchgate.netnih.govscielo.bruminho.pt In a hypothetical scenario, a racemic mixture of a dialkyl 3,3-dimethylmalate could be subjected to hydrolysis by a lipase (B570770) that preferentially acts on the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The unreacted (R)-ester could then be separated and hydrolyzed to yield this compound. The efficiency of such a process would depend on the enzyme's enantiomeric ratio (E value), a measure of its ability to discriminate between the two enantiomers. tudelft.nl

Another potential enzymatic route is the stereoselective reduction of a prochiral precursor, such as a 3-keto-3,3-dimethylmalic acid derivative. tandfonline.comresearchgate.netresearchgate.net Dehydrogenase enzymes, particularly those from thermophilic organisms or engineered strains, have shown great potential in the asymmetric reduction of keto acids to their corresponding hydroxy acids with high enantiomeric excess. researchgate.netnih.gov

Biocatalytic Strategies for Stereocontrol in this compound Production

Biocatalytic strategies for achieving stereocontrol in the production of this compound could involve either the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral substrate. In a kinetic resolution approach, an enzyme would selectively transform one enantiomer of a racemic precursor, allowing for the separation of the desired enantiomer. tudelft.nl For example, the enantioselective hydrolysis of racemic dimethyl 3,3-dimethylmalate catalyzed by a lipase could yield this compound monomethyl ester and the unreacted (S)-dimethyl 3,3-dimethylmalate.

Alternatively, an asymmetric synthesis approach could utilize an enzyme to directly create the chiral center. This could be envisioned through the enzymatic reduction of a suitable keto-diacid or keto-diester precursor. While specific examples for this compound are scarce, the principles have been demonstrated for other chiral hydroxy acids. du.ac.in The development of such a biocatalytic process would require screening of various microorganisms or isolated enzymes for activity and selectivity towards the specific substrate.

Asymmetric Organic Synthesis Pathways

Asymmetric organic synthesis provides a powerful alternative to enzymatic methods for the preparation of enantiomerically pure compounds. These methods often rely on the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

Chiral Auxiliary-Mediated Methodologies for this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. du.ac.inusm.eduyork.ac.ukthieme-connect.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. A well-known example is the use of Evans oxazolidinone auxiliaries. youtube.comresearchgate.net

A potential strategy for the synthesis of this compound using a chiral auxiliary could involve the acylation of an Evans auxiliary with a malonic acid derivative, followed by asymmetric alkylation. However, the creation of a quaternary center at the 3-position would require a carefully designed electrophile and reaction conditions. While the use of chiral auxiliaries is a robust method for asymmetric synthesis, specific applications for the direct synthesis of this compound are not prominently reported in the literature. The synthesis of related chiral succinates and other substituted carboxylic acids has been achieved using this methodology, suggesting its potential applicability. researchgate.net

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Auxiliary Type | Potential Reaction | Reference |

| Evans Oxazolidinone | Oxazolidinone | Asymmetric alkylation of a malonate derivative | researchgate.net |

| (R)-Phenylglycinol | Amino alcohol | Formation of a chiral imine for diastereoselective addition | chim.it |

| (-)-Menthol | Terpene alcohol | Formation of a chiral ester for diastereoselective enolate reactions | usm.edu |

This table presents potential applications based on the known reactivity of these auxiliaries, not on reported syntheses of this compound.

Organocatalytic and Metal-Catalyzed Asymmetric Approaches for this compound

Organocatalysis and metal-catalysis represent two of the most powerful strategies for asymmetric synthesis. doi.orgresearchgate.net Organocatalysts are small, chiral organic molecules, while metal-catalyzed reactions often employ a chiral ligand coordinated to a metal center.

One potential organocatalytic route to a precursor of this compound could be the asymmetric Michael addition of a nucleophile to dimethylitaconate. researchgate.netbeilstein-journals.orgyork.ac.ukresearchgate.net Subsequent chemical transformations could then lead to the target molecule.

Metal-catalyzed asymmetric hydrogenation is another powerful technique. The asymmetric hydrogenation of dimethylitaconate and its derivatives to produce chiral succinates has been extensively studied using rhodium and ruthenium catalysts with chiral phosphine (B1218219) ligands. doi.orgresearchgate.netoup.comacs.org While dimethylitaconate would lead to a 2-methylsuccinate, a similar strategy could theoretically be applied to a suitably substituted precursor to generate the 3,3-dimethylmalate structure.

Table 2: Examples of Catalytic Systems for Related Asymmetric Transformations

| Catalyst System | Reaction Type | Substrate Example | Product Example | Reference |

| Rh(I) / Chiral Phosphine Ligand | Asymmetric Hydrogenation | Dimethyl Itaconate | (R)- or (S)-Dimethyl 2-methylsuccinate | doi.org |

| Chiral Thiourea | Michael Addition | α,β-Unsaturated Ester | Chiral Adduct | researchgate.net |

| Pd(II) / Chiral Ligand | Allylic Alkylation | Allylic Acetate (B1210297) | Chiral Alkylated Product | researchgate.net |

This table illustrates the utility of these catalytic systems for transformations on similar substrates, not direct synthesis of this compound.

Novel Chemical Transformations for Stereoselective Formation of this compound

The creation of a quaternary stereocenter, as found in this compound, is a formidable challenge in synthetic chemistry. Novel chemical transformations are continuously being developed to address this. One such strategy involves the stereoselective functionalization of a pre-existing chiral molecule from the "chiral pool," such as (S)- or (R)-malic acid. researchgate.net For example, the regioselective opening of a protected malic acid anhydride (B1165640) with an organometallic reagent could potentially be a route to introduce one of the methyl groups. researchgate.net However, controlling the stereochemistry at the newly formed quaternary center would be a significant hurdle.

Another approach could involve the development of a novel catalytic method for the enantioselective construction of the 3,3-dimethylmalate skeleton. This might entail a tandem reaction sequence where two carbon-carbon bonds are formed with high stereocontrol. While there are no specific reports of such a transformation for this compound, the development of new catalytic systems for the synthesis of molecules with quaternary stereocenters is an active area of research. nih.govunivie.ac.at

Optimization of Synthetic Yields and Enantiomeric Excess in Research Settings

The pursuit of high yields and exceptional enantiomeric excess (e.e.) is a central theme in the asymmetric synthesis of this compound. Research efforts have explored various strategies, with enzymatic desymmetrization of prochiral diesters emerging as a particularly effective approach.

One of the most well-documented methods involves the enantioselective saponification of a prochiral 3,3-dimethylmalic acid diester. This strategy leverages the stereoselectivity of enzymes, such as pig liver esterase (PLE), to selectively hydrolyze one of the two enantiotopic ester groups of a symmetrically substituted substrate.

A seminal study in this area detailed the synthesis of the closely related (R)-3-methylmalic acid, providing a robust framework that can be extrapolated to the synthesis of this compound. In this analogous process, dimethyl 3-methylmalate was subjected to enzymatic hydrolysis using pig liver esterase. The reaction was meticulously optimized to maximize both the chemical yield of the resulting monoester and its enantiomeric excess.

The general principle of this enzymatic desymmetrization is the conversion of a prochiral dialkylated malonate diester into a chiral monoester. researchgate.net The success of this method hinges on the high specificity of the enzyme, which preferentially catalyzes the hydrolysis of one of the two ester functionalities, leading to a product with high optical purity. researchgate.net Research has demonstrated that pig liver esterase can produce chiral monoesters from such substrates with yields and enantiomeric excesses ranging from 42% to 98%, depending on the specific substituents. researchgate.net

For the synthesis of this compound, a hypothetical optimized protocol based on this enzymatic approach would involve the following key parameters:

| Parameter | Condition | Rationale for Optimization |

|---|---|---|

| Enzyme | Pig Liver Esterase (PLE) | Demonstrated high enantioselectivity in the hydrolysis of similar substituted malonic esters. |

| Substrate | Diethyl 3,3-dimethylmalate | A prochiral diester that can be enzymatically desymmetrized. |

| Solvent System | Phosphate Buffer (e.g., pH 7-8) | Maintains optimal enzyme activity and stability. |

| Temperature | Room Temperature (e.g., 20-25 °C) | Balances reaction rate with enzyme stability to prevent denaturation. |

| Reaction Time | Monitored (e.g., by pH-stat or HPLC) | Crucial for achieving high conversion without compromising enantiomeric excess due to potential non-selective hydrolysis over extended periods. |

| Substrate Concentration | Optimized (e.g., 0.1-0.5 M) | A balance between maximizing throughput and avoiding substrate inhibition of the enzyme. |

Following the enzymatic hydrolysis, the resulting this compound monoester would be isolated and purified. The enantiomeric excess of the product is typically determined using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase.

While enzymatic resolution is a powerful tool, other asymmetric synthesis strategies could also be applied and optimized for producing this compound. These include the use of chiral auxiliaries, where an achiral starting material is temporarily attached to a chiral molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org Another approach is organocatalysis, which employs small organic molecules as catalysts to induce enantioselectivity. aalto.fi However, detailed research findings specifically optimizing these methods for this compound are less prevalent in the current literature compared to the enzymatic desymmetrization approach.

The optimization of these synthetic routes invariably involves a systematic variation of reaction parameters, including the choice of catalyst or enzyme, solvent, temperature, reaction time, and substrate concentration, to achieve the desired balance of high yield and high enantiomeric excess. acs.org

Stereochemical Analysis and Chiral Resolution Techniques in Research on R 3,3 Dimethylmalic Acid

Spectroscopic Methods for Enantiomeric Purity Determination in Research Samples

Spectroscopic techniques are fundamental in ascertaining the enantiomeric composition of (R)-3,3-dimethylmalic acid samples. These methods provide detailed information on the three-dimensional arrangement of atoms, which is crucial for distinguishing between enantiomers.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. However, in their native state, enantiomers are indistinguishable by NMR as they exhibit identical spectra. libretexts.org To overcome this, two primary strategies are employed: the use of chiral shift reagents and the formation of diastereomers through reaction with a chiral derivatizing agent.

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes that can reversibly bind to the analyte. libretexts.orgtcichemicals.com Upon complexation, the chiral environment of the CSR induces diastereomeric interactions, leading to the separation of signals for the R and S enantiomers in the NMR spectrum. libretexts.orgtcichemicals.com For instance, europium complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)) have been effectively used to create a chiral environment in the NMR tube, allowing for the differentiation of enantiomeric signals. libretexts.orgmit.edu The magnitude of the induced shift difference between the enantiomers allows for their quantification. mit.edu More recent developments include water-soluble chiral shift reagents, such as those based on ytterbium, which are particularly useful for analyzing polar molecules like hydroxy acids in aqueous media. nih.gov Chiral aluminum complexes, known as CASAs, have also been developed and can be used in both polar and non-polar deuterated solvents. tcichemicals.com

Chiral Derivatizing Agents (CDAs): This approach involves the covalent reaction of the chiral analyte with an enantiomerically pure reagent to form a pair of diastereomers. nih.govwordpress.com These diastereomers have distinct physical properties and, consequently, different NMR spectra, allowing for their differentiation and quantification. wordpress.comnih.gov A classic and widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its more reactive acid chloride (MTPA-Cl). nih.govwikipedia.orgumn.edu By reacting this compound with both (R)- and (S)-MTPA separately, two different diastereomeric esters are formed. nih.gov A systematic analysis of the differences in the ¹H NMR chemical shifts (Δδ(SR)) between these two diastereomers allows for the unambiguous assignment of the absolute configuration of the original alcohol center. nih.gov This method is highly reliable for determining the absolute configuration of secondary alcohols. nih.govresearchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomer Separation and Quantification

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. It utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction with the enantiomers of the analyte, leading to different retention times. researchgate.netscas.co.jp

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for separating enantiomers of compounds like 3,3-dimethylmalic acid. scas.co.jp This can be achieved through two main approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP). researchgate.net CSPs are packed into HPLC columns and create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, resulting in their separation. scas.co.jp Various types of CSPs are available, including those based on polysaccharides (e.g., amylose, cellulose (B213188) derivatives), proteins, macrocyclic glycopeptides, and synthetic polymers. sigmaaldrich.com For acidic compounds like this compound, anion-exchanger type CSPs derived from quinine (B1679958) or quinidine (B1679956) have proven to be effective. chromatographyonline.com

Indirect Separation: This method involves pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netscielo.br These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 reversed-phase column. scielo.brscielo.br For carboxylic acids, reagents like (R)-1-(1-naphthyl)ethylamine ((R)-NEA) are used to form diastereomeric amides, which can then be separated and quantified. scielo.brscielo.br This approach offers the advantage of using common and less expensive achiral columns. scielo.br

Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile enantiomers. libretexts.orggcms.cz Similar to HPLC, it relies on a chiral stationary phase to differentiate between the enantiomers. libretexts.org Cyclodextrin-based CSPs are commonly used in chiral GC for the separation of a wide range of enantiomeric compounds. gcms.cz For non-volatile compounds like this compound, derivatization is necessary to increase their volatility before GC analysis.

Chiral Derivatization Strategies for Enhanced Analytical Resolution

Chiral derivatization is a critical strategy not only for indirect chromatographic separations but also for enhancing the resolution and sensitivity of analysis by both NMR and HPLC. researchgate.netresearchgate.net The primary goal is to convert a pair of enantiomers into a pair of diastereomers with significantly different physicochemical properties. researchgate.net

For carboxylic acids like this compound, derivatization typically targets the carboxyl groups. The process often involves activation of the carboxylic acid, for example with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT), followed by reaction with a chiral amine to form stable diastereomeric amides. scielo.brscielo.brresearchgate.net

The choice of derivatizing agent is crucial and depends on the analytical technique being used. For HPLC with UV detection, a CDA with a strong chromophore, such as (R)-1-(1-naphthyl)ethylamine, is chosen to enhance the detection sensitivity of the resulting diastereomers. scielo.brscielo.br For LC-MS/MS analysis, reagents can be designed to include a permanently charged group to improve ionization efficiency. researchgate.netnih.gov

In NMR spectroscopy, as discussed previously, chiral derivatizing agents like Mosher's acid are selected for their ability to induce significant and predictable chemical shift differences in the resulting diastereomers. nih.gov The selection of an appropriate derivatizing agent can significantly improve the accuracy and reliability of enantiomeric purity determination.

Crystallographic Studies of this compound and Related Structures

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule by directly visualizing its three-dimensional structure in a crystal lattice. rsc.orgmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in space can be determined. rsc.org

While a specific crystal structure for this compound was not found in the search results, studies on related malic acid compounds and their derivatives provide valuable insights. For instance, the crystal structures of the enantiomers and racemic forms of malic acid have been determined, revealing how these molecules pack in the solid state and form hydrogen-bonding networks. rsc.orgrsc.org

Crystallographic studies have also been performed on co-crystals of malic acid with other molecules. mdpi.com For example, the formation of metal-organic frameworks (MOFs) using enantiopure or racemic malic acid has been investigated. acs.org These studies show that the chirality of the malic acid ligand can dictate the resulting crystal structure and its symmetry. acs.org For example, enantiopure D- or L-malic acid with nickel ions and 4,4'-bipyridyl forms a chiral crystal structure (space group P2₁2₁2₁), whereas the racemic mixture forms an achiral structure (space group Pbcn). acs.org

The crystallization of diastereomeric salts, formed by reacting a racemic acid with a chiral base, is a classical method for chiral resolution. The resulting diastereomers have different solubilities, allowing one to be selectively crystallized. X-ray crystallography of these diastereomeric salt crystals can then be used to determine the absolute configuration of the original acid. mdpi.com

Biological Roles and Metabolic Pathway Investigations of R 3,3 Dimethylmalic Acid

Role as a Substrate or Intermediate in Specific Metabolic Pathways

(R)-3,3-dimethylmalic acid is a key intermediate in the de novo biosynthesis of pantothenate (Vitamin B5) and, consequently, coenzyme A (CoA) in many bacteria, plants, and fungi. nih.govoup.comrsc.org This pathway is crucial for these organisms as CoA is an essential cofactor in a vast array of metabolic reactions, including the tricarboxylic acid (TCA) cycle and the synthesis and degradation of fatty acids. nih.govfrontiersin.org

In the pantothenate biosynthesis pathway, this compound serves as the substrate for the enzyme dimethylmalate dehydrogenase (EC 1.1.1.84). wikipedia.orgkegg.jptandfonline.com This enzyme catalyzes the NAD+-dependent oxidative decarboxylation of this compound to produce 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate), CO2, and NADH. wikipedia.orgkegg.jp The α-ketoisovalerate produced can then re-enter the pantoate synthesis pathway.

Conversely, this compound is formed from (R)-4-dehydropantoate through the action of (R)-dehydropantoate dehydrogenase (EC 1.2.1.33). wikipedia.orgkegg.jp This reaction involves the addition of water and the reduction of NAD+. wikipedia.org

Comparative Metabolic Studies with Related Dicarboxylic Acids (e.g., Malic Acid)

This compound belongs to the dicarboxylic acid family, inviting comparison with more ubiquitous members like malic acid. While structurally related, their metabolic roles and contexts are distinctly different.

Malic acid is a central metabolite in virtually all living organisms, primarily known for its role as an intermediate in the citric acid (TCA) cycle. researchgate.netmetwarebio.com In the TCA cycle, L-malate is oxidized to oxaloacetate by malate (B86768) dehydrogenase, a key energy-yielding step. mdpi.com It also participates in other significant pathways, such as C4 carbon fixation in plants and gluconeogenesis. metwarebio.com The metabolism of malic acid is often regulated by the cell's energy status and is handled by a set of well-characterized transporters and enzymes in the mitochondria and cytosol. researchgate.net

In contrast, the metabolic significance of this compound is highly specialized. Its involvement is confined to the pantothenate and CoA biosynthesis pathway, which is absent in animals but essential for many microbes and plants. nih.govoup.com The enzymes that metabolize this compound, such as dimethylmalate dehydrogenase, are specific to this pathway and are not part of central carbon metabolism in the same way as the enzymes of the TCA cycle. wikipedia.orgkegg.jp

Furthermore, the transport mechanisms differ. Yeasts like Candida utilis possess inducible transport systems for various dicarboxylic acids, including malic acid, which can be repressed by glucose. nih.gov While specific transporters for this compound are not as well-characterized, its context within a specific biosynthetic pathway suggests a more regulated and less ubiquitous transport compared to the general organic acid permeases that handle malic acid. nih.gov

Finally, the enzymes themselves show different properties. The malic enzyme in Saccharomyces cerevisiae has a much higher Km for malate (50 mM) compared to the enzyme in Schizosaccharomyces pombe (3.2 mM), indicating different affinities and physiological roles. researchgate.net Dimethylmalate dehydrogenase also acts on (R)-malate, suggesting some substrate overlap, but its primary role is within the specialized pantothenate pathway. kegg.jp

Exploration of Biosynthetic Routes Leading to this compound

The biosynthesis of this compound is an integral part of the larger pathway leading to pantoate, a precursor of pantothenic acid. nih.govfrontiersin.org

Precursor Utilization and Isotopic Labeling Studies in Biosynthesis

The biosynthesis of the pantoate moiety begins with α-ketoisovalerate, an intermediate in the biosynthesis of the branched-chain amino acid valine. nih.govfrontiersin.orgresearchgate.net This makes α-ketoisovalerate the ultimate precursor for the carbon skeleton that will become this compound and subsequently pantoate. nih.gov

Metabolic flux analyses and genetic studies have confirmed that the availability of α-ketoisovalerate is a limiting factor for pantoate biosynthesis. tum.de Competition for this precursor from the valine and leucine (B10760876) biosynthetic pathways can constrain the rate of pantothenate production. nih.govtum.de

Isotopic labeling studies are a powerful tool for elucidating metabolic pathways. In the context of pantothenate biosynthesis, stable isotope-labeled precursors are used to trace the flow of atoms. For instance, studies using labeled pantothenate, such as [13C15N]-pantothenate, have been employed to generate internal standards for quantifying CoA derivatives in cell cultures. researchgate.net While direct isotopic labeling studies focusing specifically on the flux through this compound are not extensively detailed in the available literature, the established pathway indicates that labeling α-ketoisovalerate with isotopes like ¹³C would result in labeled ketopantoate, and subsequently labeled pantoate. researchgate.netnih.gov Such experiments are fundamental to understanding the kinetics and regulation of the pathway. nih.gov

Microbial and Enzymatic Systems in this compound Biosynthesis

The formation of this compound and its subsequent conversion are catalyzed by a specific set of enzymes found in microorganisms and plants capable of de novo pantothenate synthesis. oup.comnih.gov Key microbial systems studied for this pathway include bacteria such as Escherichia coli, Salmonella enterica, and Corynebacterium glutamicum. nih.govnih.govasm.orgbohrium.com

The enzymatic steps directly involving this compound are part of a larger sequence for pantoate synthesis. The pathway generally proceeds as follows:

Ketopantoate hydroxymethyltransferase (KPHMT) , the product of the panB gene (EC 2.1.2.11), catalyzes the conversion of α-ketoisovalerate to ketopantoate. frontiersin.orgnih.govuniprot.org

Ketopantoate reductase (KPR) , encoded by the panE or ilvC gene (EC 1.1.1.169), reduces ketopantoate to (R)-pantoate. nih.govebi.ac.ukebi.ac.uk Recently, a novel KPR, PanG, has been identified in pathogenic bacteria like Francisella tularensis. nih.gov

The pantoate is then ligated with β-alanine by pantothenate synthetase (PanC) to form pantothenate. nih.govnih.gov

Within a degradation context that intersects with biosynthesis, the following enzymes act on or produce this compound:

| Enzyme Name | EC Number | Reaction | Microbial/System Source (Examples) |

| (R)-dehydropantoate dehydrogenase | 1.2.1.33 | (R)-4-dehydropantoate + NAD⁺ + H₂O ⇌ (R)-3,3-dimethylmalate + NADH + H⁺ | Bacterial systems wikipedia.orgkegg.jp |

| Dimethylmalate dehydrogenase | 1.1.1.84 | (R)-3,3-dimethylmalate + NAD⁺ ⇌ 3-methyl-2-oxobutanoate + CO₂ + NADH | Bacterial systems rsc.orgwikipedia.orgkegg.jp |

These enzymatic systems have been harnessed for the biotechnological production of D-pantothenic acid, with research focusing on optimizing the expression and activity of key enzymes like pantoate-β-alanine ligase in hosts such as Bacillus megaterium and E. coli. nih.govbohrium.comresearchgate.net

Enzymatic Transformations and Biocatalytic Research Involving R 3,3 Dimethylmalic Acid

Characterization of Enzymes Acting on (R)-3,3-Dimethylmalic Acid

The enzymatic transformation of this compound and its derivatives is primarily facilitated by enzymes such as hydratases, dehydrogenases, and ligases. These enzymes are often found in pathways for the degradation of branched-chain amino acids or specialized secondary metabolic routes. Characterizing these enzymes is crucial for understanding their biological roles and harnessing their catalytic potential.

Detailed structural and mechanistic studies provide a fundamental understanding of how enzymes recognize and transform substrates like this compound.

Hydratases: Enzymes from the enoyl-CoA hydratase/isomerase superfamily are key candidates for acting on derivatives of 3,3-dimethylmalic acid. A well-studied analogous enzyme is 3-methylglutaconyl-CoA hydratase (AUH) , which catalyzes the reversible hydration of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) in the leucine (B10760876) degradation pathway. uniprot.orgwikipedia.org The mechanism of these hydratases involves the stereospecific addition or removal of water across a double bond. For a substrate like 3,3-dimethylmalyl-CoA, a hydratase would likely employ a catalytic dyad of acidic and basic residues (e.g., two glutamate residues or an aspartate/histidine pair) to activate a water molecule and protonate the substrate, facilitating the hydration or dehydration reaction. researchgate.net

Another highly relevant enzyme is maleate hydratase , which catalyzes the stereospecific hydration of maleate to D-malate. nih.govnih.gov Notably, this enzyme has been shown to act on substituted maleates, including 2,3-dimethylmaleate, a close structural analog of a dehydrated form of 3,3-dimethylmalic acid. nih.gov The mechanism proceeds via the addition of a hydroxyl group from water to one carbon of the double bond and a proton to the other, a process facilitated by active site residues that ensure high stereospecificity.

Dehydrogenases: Malate (B86768) dehydrogenases (MDHs) are ubiquitous enzymes that catalyze the reversible oxidation of L-malate to oxaloacetate using NAD⁺ as a cofactor. nih.govnih.gov A dehydrogenase acting on this compound would likely follow a similar mechanism. The reaction involves the transfer of a hydride ion from the C3 hydroxyl group of the substrate to NAD⁺, along with the deprotonation of the hydroxyl group by a catalytic base, typically a histidine residue within the active site. nih.gov The specificity for the (R)-enantiomer and the accommodation of the two methyl groups at the C3 position would be determined by the specific architecture and amino acid composition of the enzyme's active site.

Ligases: While less directly studied for this specific compound, CoA ligases would be involved in the activation of this compound by attaching it to coenzyme A, a necessary step for its entry into many metabolic pathways. This reaction is ATP-dependent and proceeds through an acyl-adenylate intermediate.

The efficiency and directionality of enzymatic reactions are governed by their kinetic and thermodynamic parameters. While specific data for enzymes acting on this compound are limited, valuable insights can be drawn from analogous, well-characterized systems.

Kinetics: The kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), define its affinity for a substrate and its turnover rate. For instance, 3-methylglutaconyl-CoA hydratase exhibits a Kₘ of 6.9 µM for its natural substrate, indicating a high affinity. nih.gov Similarly, maleate hydratase has a Kₘ of 0.35 mM for maleate and 0.20 mM for citraconate (2-methylmaleate), showing that substitutions on the substrate are well-tolerated. nih.gov A hypothetical dehydrogenase for this compound might be expected to have Kₘ values in the micromolar to low millimolar range, similar to those observed for various malate dehydrogenases with their substrates. biorxiv.orgsquarespace.com

| Enzyme | Substrate | Kₘ (mM) | Reference |

|---|---|---|---|

| 3-Methylglutaconyl-CoA Hydratase | 3-Methylglutaconyl-CoA | 0.0069 | nih.gov |

| Maleate Hydratase | Maleate | 0.35 | nih.gov |

| Maleate Hydratase | Citraconate | 0.20 | nih.gov |

| C. elegans Cytoplasmic MDH (MDH-1) | Oxaloacetate | 0.054 | biorxiv.org |

| C. elegans Mitochondrial MDH (MDH-2) | Oxaloacetate | 0.052 | biorxiv.org |

Enzyme Engineering and Directed Evolution for Modified Catalytic Properties

The natural catalytic properties of enzymes are often not optimal for industrial applications. Enzyme engineering, particularly through directed evolution, provides powerful tools to enhance activity, alter substrate specificity, and improve stability. mpg.de

A relevant case study is the directed evolution of the thermotolerant malic enzyme from Thermococcus kodakarensis. nih.govdaneshyari.com The goal was to change its cofactor preference from NADP(H) to the more industrially common NAD(H).

Methodology: Researchers constructed mutant libraries of the enzyme gene using error-prone PCR and screened for variants with increased activity with NAD⁺.

Results: After two generations of evolution, a triple mutant was isolated that showed a 6-fold higher catalytic efficiency (kcat/Kₘ) with NAD⁺ compared to the wild-type enzyme. nih.gov Serendipitously, the mutant enzyme also exhibited altered reaction specificity, producing less lactate byproduct and showing a significant shift toward malate production. nih.govdaneshyari.com Single-point mutation analysis identified that an Arg221Gly substitution was critical for this shift. nih.gov

These strategies could be directly applied to an enzyme acting on this compound. For example, iterative saturation mutagenesis at active site residues could be used to reshape the binding pocket to better accommodate the bulky dimethyl groups, thereby increasing catalytic efficiency. Similarly, directed evolution could be employed to enhance the thermostability of a promising but labile enzyme, making it more suitable for industrial bioprocesses. bakerlab.org

Biotransformation of Precursors to this compound

Biotransformation using whole microbial cells offers a sustainable and efficient route for producing complex chemicals like this compound from simple precursors. This approach leverages the host organism's metabolic network to supply necessary precursors and cofactors. The production of L-malic acid in engineered microorganisms such as Aspergillus niger and Saccharomyces cerevisiae provides a well-established blueprint for how such a process could be designed. researchgate.netmdpi.comnih.gov

A plausible synthetic pathway for this compound could start from a central metabolic intermediate like pyruvate (B1213749). The proposed route would involve:

Precursor Synthesis: Condensation of two pyruvate molecules or a related precursor to form a C4 or C5 backbone.

Key Carboxylation/Reduction Steps: A pathway analogous to the reductive tricarboxylic acid (rTCA) cycle, which is highly efficient for L-malate production, could be engineered. nih.gov This would involve the carboxylation of a keto-acid precursor by a pyruvate carboxylase or a similar enzyme, followed by the stereospecific reduction of the resulting oxo-acid by an engineered dehydrogenase to yield the desired (R)-enantiomer.

Host Engineering: To maximize product yield, the host organism (e.g., E. coli or S. cerevisiae) would require significant metabolic engineering. This includes overexpressing the genes for the key pathway enzymes, deleting genes for competing byproduct pathways, and potentially engineering transporter proteins to facilitate the export of the final product from the cell. nih.gov

For example, a suitable precursor like 3,3-dimethyl-2-oxosuccinate could be converted to this compound by a novel or engineered (R)-specific malate dehydrogenase. The successful microbial production of D-malate from maleate by Arthrobacter sp., achieving titers of 87 g/L, demonstrates the high potential of whole-cell biotransformation for producing specific stereoisomers of substituted dicarboxylic acids. nih.gov

Advanced Analytical Methodologies in Research of R 3,3 Dimethylmalic Acid

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Matrices

The accurate quantification of (R)-3,3-dimethylmalic acid in complex biological matrices, such as fermentation broths, presents a significant analytical challenge due to the presence of numerous interfering compounds. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and sensitivity. The development of a robust HPLC method for this compound often involves chiral chromatography to separate it from its (S)-enantiomer and other structurally similar organic acids.

A common strategy for the chiral separation of acidic compounds like 3,3-dimethylmalic acid is the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving a wide range of chiral molecules. The separation mechanism on these columns often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ between the enantiomers and the chiral selector of the stationary phase.

To enhance the separation efficiency and detection sensitivity, especially when dealing with low concentrations in complex samples, a pre-column derivatization step is often employed. This involves reacting the carboxylic acid groups of 3,3-dimethylmalic acid with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral reversed-phase column (e.g., C18). For instance, a method analogous to the separation of D- and L-malic acid could be adapted, where a chiral amine is used as the derivatizing agent. scielo.br The choice of the derivatizing reagent is crucial and is often guided by factors such as reaction efficiency, stability of the derivatives, and the presence of a chromophore or fluorophore to improve detection by UV or fluorescence detectors.

The mobile phase composition, including the type of organic modifier (e.g., acetonitrile, methanol), its concentration, the pH, and the type and concentration of buffer, plays a critical role in achieving optimal separation. For acidic compounds, maintaining a low pH is generally necessary to suppress the ionization of the carboxylic acid groups, thereby increasing their retention on reversed-phase columns.

Table 1: Illustrative HPLC Parameters for Chiral Separation of Dicarboxylic Acids

| Parameter | Typical Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) or Reversed-Phase C18 (with derivatization) |

| Mobile Phase | Isocratic or gradient elution with an aqueous buffer and an organic modifier (e.g., Acetonitrile) |

| pH | Acidic (e.g., pH 2.5-4.0) to suppress ionization |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/Vis or Fluorescence (post-derivatization) |

| Derivatizing Agent | Chiral amine or other suitable reagent for forming diastereomers |

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the unambiguous identification and precise quantification of this compound.

In positive ion mode, particularly after derivatization (e.g., trimethylsilylation), characteristic fragment ions can be observed. For example, the mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of malic acid shows prominent peaks corresponding to the loss of a methyl group (-CH₃) and a trimethylsilanol (B90980) group (-OSi(CH₃)₃). nist.gov A similar fragmentation pattern would be expected for the TMS derivative of 3,3-dimethylmalic acid, allowing for its structural confirmation.

For quantitative analysis , tandem mass spectrometry (MS/MS) is the method of choice due to its high selectivity and sensitivity. In an LC-MS/MS experiment, the mass spectrometer is set to operate in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the deprotonated molecule of 3,3-dimethylmalic acid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from the complex matrix. The development of a quantitative LC-MS/MS method requires careful optimization of MS parameters, including the collision energy to achieve efficient fragmentation and the selection of the most abundant and stable fragment ions. nih.gov

Table 2: Predicted Mass Spectrometric Data for 3,3-Dimethylmalic Acid (C₆H₁₀O₅)

| Parameter | Predicted Value/Ion |

|---|---|

| Molecular Weight | 162.14 g/mol |

| [M-H]⁻ (Negative Ion Mode) | m/z 161.0450 |

| Predicted Fragment Ions (Negative Ion Mode) | Loss of H₂O (m/z 143.0344), Loss of CO₂ (m/z 117.0497) |

| [M+H]⁺ (Positive Ion Mode) | m/z 163.0601 |

| Predicted Fragment Ions (TMS-derivatized, Positive Ion Mode) | Analogous to TMS-malic acid with shifts due to dimethyl groups |

Integration of Multi-Omics Data for Metabolic Flux Analysis in Systems Producing this compound

Understanding and optimizing the microbial production of this compound requires a systems-level understanding of the cellular metabolism. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, coupled with metabolic flux analysis (MFA), provides a powerful framework for this purpose.

Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing ¹³C-labeled substrates (e.g., ¹³C-glucose) into the cell culture, the distribution of the ¹³C label in various intracellular metabolites can be measured. This labeling information, combined with a stoichiometric model of the metabolic network, allows for the calculation of the fluxes through different pathways. In the context of this compound production, MFA can identify bottlenecks in the biosynthetic pathway, quantify the carbon flux being channeled towards the product versus competing pathways, and reveal the efficiency of precursor and cofactor supply. For instance, in engineered Saccharomyces cerevisiae strains producing malic acid, MFA has been used to confirm that the production primarily occurs through a non-oxidative, fermentative pathway. nih.gov

The integration of multi-omics data provides a more comprehensive picture of the cellular state and helps to interpret the results of MFA.

Genomics provides the blueprint of the metabolic network, identifying all the potential enzymes and pathways.

Transcriptomics (measuring mRNA levels) and proteomics (measuring protein levels) indicate which genes and enzymes are actively expressed under specific production conditions. This information can help to identify regulatory mechanisms and potential targets for genetic engineering to enhance the flux towards this compound. northeastern.edu

Metabolomics , the comprehensive analysis of all metabolites, provides a direct snapshot of the metabolic state of the cell and can reveal the accumulation of pathway intermediates or inhibitory compounds.

By integrating these different "omics" layers, researchers can build more accurate and predictive metabolic models. For example, transcriptomic and metabolomic data can be used to constrain the solution space of the MFA model, leading to more reliable flux estimations. This integrated approach is crucial for the rational design of metabolic engineering strategies aimed at improving the titer, rate, and yield of this compound in microbial cell factories.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-3,3-dimethylmalic acid |

| Acetonitrile |

| Amylose |

| Carbon dioxide |

| Cellulose |

| Formic acid |

| Glucose |

| Malic acid |

| Methanol |

Derivatization Strategies and Applications in Biochemical and Material Science Research

Synthesis of Polymeric Derivatives for Fundamental Biodegradation Research

The growing demand for environmentally friendly materials has spurred research into biodegradable polymers. (R)-3,3-dimethylmalic acid is a valuable precursor for synthesizing aliphatic polyesters, a class of polymers known for their potential to be broken down by microbial action. rjptonline.orgfrontiersin.orgkinampark.com The primary strategy involves converting the acid into a cyclic monomer, specifically a substituted β-lactone (an oxetanone), which can then undergo ring-opening polymerization (ROP) to form high-molecular-weight polyesters. tandfonline.commdpi.com

Research has shown that the presence of two methyl groups on the β-lactone ring, derived from 3,3-dimethylmalic acid, provides better control over the polymerization process by preventing side reactions that can limit polymer chain growth. mdpi.com Anionic ring-opening polymerization (aROP) of these monomers, such as (R,S)-4-benzyloxycarbonyl-3,3-dimethyl-2-oxetanone, initiated by agents like tetraethylammonium (B1195904) benzoate, yields well-defined polyesters. tandfonline.comresearchgate.net

These polymeric materials are designed for use in temporary therapeutic applications, such as drug delivery systems, owing to their biocompatibility and biodegradability. tandfonline.com By synthesizing various homopolymers and copolymers, researchers can create nanoparticles with different properties. For instance, hydrophobic homopolymers can be used to form solid nanoparticles, while amphiphilic block copolymers can self-assemble into core-shell nanoparticles, which are particularly promising for encapsulating and delivering drugs. mdpi.comresearchgate.net The degradation of these polyesters can be studied under various conditions to understand the mechanisms and rates of biodegradation, contributing to the rational design of new sustainable materials. sciepub.commdpi.comacs.org

| Monomer Precursor | Polymerization Method | Resulting Polymer Type | Application Focus | Reference |

| (R,S)-4-Benzyloxycarbonyl-3,3-dimethyl-2-oxetanone | Anionic Ring-Opening Polymerization (aROP) | Poly(benzyl (R,S)-3,3-dimethylmalate) | Biodegradable material synthesis | tandfonline.com |

| Benzylic and hexylic lactones derived from (R,S)-3,3-dimethylmalic acid | Anionic Ring-Opening Polymerization (aROP) | Statistical and Block Copolymers (e.g., PDMMLAH-co-Hex) | Nanoparticles for controlled drug delivery | researchgate.net |

| α,α,β-trisubstituted β-lactones from dimethylmalic acid | Anionic Ring-Opening Polymerization (aROP) | Hydrophobic and amphiphilic derivatives of poly(dimethylmalic acid) (PdiMeMLA) | Biocompatible and biodegradable nanoparticles | mdpi.com |

Creation of Probes and Tags for Biochemical Pathway Elucidation

Understanding the intricate network of biochemical pathways is fundamental to cell biology and disease diagnosis. researchgate.net Chemical probes, such as fluorescently tagged molecules or isotopically labeled compounds, are indispensable tools for visualizing and quantifying biological processes in real-time. rsc.orgnih.gov The structure of this compound, featuring two carboxylic acid groups and a hydroxyl group, makes it an excellent candidate for conversion into such probes.

The functional groups on this compound act as chemical "handles" for attaching reporter moieties.

Fluorescent Probes: One of the carboxyl groups or the hydroxyl group can be covalently linked to a fluorophore (e.g., coumarin, rhodamine, or BODIPY dyes). rsc.org Such a fluorescently tagged derivative could be used to track the molecule's uptake and localization within cells or to investigate its interaction with specific enzymes or transport proteins. nih.govwur.nl

Isotopically Labeled Tags: Synthesizing this compound with heavy isotopes (e.g., ¹³C or ²H) at specific positions allows its metabolic fate to be traced using techniques like mass spectrometry or NMR spectroscopy. rsc.org This approach, known as metabolic flux analysis, can reveal how the compound is processed through metabolic pathways, identifying the enzymes involved and quantifying the flow of carbon through the network. nih.govmdpi.com For example, feeding cells with ¹³C-labeled this compound could confirm whether it is a metabolite in a particular pathway by observing the incorporation of the ¹³C label into downstream products like oxalic acid or other organic acids. rsc.org

The development of such probes from this compound would enable researchers to ask specific questions about its biological role and the pathways it participates in. nih.gov

| Probe Type | Modification Strategy | Potential Application | Principle | Reference |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., Coumarin) to a carboxyl or hydroxyl group. | Cellular uptake studies; protein binding assays; live-cell imaging. | Monitor fluorescence signal to track location and interaction of the molecule. | rsc.orgnih.gov |

| Isotopic Tag | Synthesis with stable isotopes (e.g., ¹³C) incorporated into the carbon backbone. | Metabolic flux analysis; elucidation of enzymatic degradation pathways. | Trace the metabolic fate of the labeled atoms using mass spectrometry or NMR. | rsc.orgmdpi.com |

| Affinity Probe | Immobilization onto a solid support (e.g., beads) via a functional group. | Identification of binding proteins (e.g., enzymes, transporters) from cell lysates. | Use the molecule as "bait" to capture interacting proteins for identification. | acs.org |

Development of Chiral Building Blocks for Complex Molecule Synthesis Research

Enantioselective synthesis, the production of a specific stereoisomer of a chiral molecule, is critical in pharmacology and materials science. This compound is a member of the "chiral pool," a collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature that serve as valuable starting materials for synthesizing complex chiral molecules. nih.govresearchgate.net

The utility of this compound as a chiral building block, or synthon, stems from several key features:

Defined Stereocenter: It possesses a single, well-defined stereocenter at the C2 position (in the (R)-configuration), which can be transferred to new, more complex molecules.

Multiple Functional Groups: The presence of two carboxylic acids and one hydroxyl group allows for a wide variety of selective chemical transformations.

Gem-Dimethyl Group: The two methyl groups at the C3 position introduce steric hindrance that can be exploited to direct the stereochemical outcome of subsequent reactions, and they provide structural rigidity to derivatives.

Chemists can use this compound to construct larger molecules with precise three-dimensional structures. For example, it can serve as the starting point for the asymmetric synthesis of substituted pipecolic acid derivatives or other heterocyclic compounds, which are common motifs in natural products and pharmaceuticals. clockss.orgacs.org The synthesis often involves protecting some functional groups while reacting others, followed by cyclization or chain-extension steps to build the target molecular framework. clockss.orgnih.gov Its use ensures that the final product is obtained as a single enantiomer, avoiding the need for difficult and costly separation of racemic mixtures. sigmaaldrich.comgoogle.com

Exploration of this compound as a Scaffold for Novel Compound Synthesis

In synthetic chemistry, a scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of new compounds. acs.orgmdpi.com this compound is an excellent scaffold due to its compact structure and multiple points for chemical modification. This allows for the systematic synthesis of a family of related molecules where properties can be fine-tuned by changing the appended chemical groups. researchgate.net

A prime example of its use as a scaffold is in the synthesis of novel α,α,β-trisubstituted β-lactones. tandfonline.com The general synthetic route starts with 3,3-dimethylmalic acid, which is first esterified to produce a monoester. This intermediate is then cyclized, often using trifluoroacetic anhydride (B1165640), to form a 4-alkyloxycarbonyl-3,3-dimethyl-2-oxetanone. tandfonline.com By varying the alcohol used in the initial esterification step (e.g., benzyl (B1604629) alcohol, 1-butanol, 2-butanol), a range of different β-lactone monomers can be produced. tandfonline.com

These monomers, each built upon the same this compound scaffold, can then be used to synthesize a diverse library of polyesters and copolyesters with tailored properties, such as hydrophobicity, crystallinity, and degradation rate, simply by changing the side chain derived from the initial alcohol. mdpi.comresearchgate.net This scaffold-based approach is highly efficient for exploring structure-property relationships in new materials and for developing compounds with specific functionalities for applications in medicine and biotechnology. rsc.orgnih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Integration of Computational Chemistry and Machine Learning in (R)-3,3-Dimethylmalic Acid Research

The fields of computational chemistry and machine learning are poised to significantly accelerate research into this compound. Molecular modeling techniques, such as molecular dynamics (MD) simulations and density functional theory (DFT), can provide deep insights into the compound's conformational landscape, intermolecular interactions, and reaction mechanisms at an atomic level. scielo.brsciopen.com These computational methods can be used to predict the compound's physical and chemical properties, such as its pKa and reactivity, which are crucial for designing efficient synthetic and purification processes.

Machine learning (ML) algorithms, trained on large datasets of chemical reactions and molecular properties, offer a powerful approach to predict the outcomes of synthetic reactions and identify optimal reaction conditions. beilstein-journals.orgnih.gov For instance, ML models can be developed to predict the enantioselectivity of catalysts for the synthesis of this compound, thereby guiding the experimental design and reducing the number of required experiments. researchgate.net Furthermore, the integration of ML with high-throughput screening can expedite the discovery of novel enzymes or chemical catalysts with improved activity and selectivity for the production of this chiral compound. By analyzing patterns in biosynthetic gene clusters, ML algorithms can also help predict the biological activities of natural products, potentially uncovering new roles for this compound. acs.org

The synergy between computational chemistry and machine learning can create a powerful predictive framework for understanding and manipulating this compound. For example, computational simulations can generate data to train more accurate ML models, while ML can identify promising candidates for more detailed computational investigation. This integrated approach will be instrumental in designing novel and efficient pathways for the synthesis and utilization of this compound.

Expanding Biosynthetic Pathways in Engineered Organisms for Sustainable Production

The sustainable production of this compound can be significantly advanced through the expansion of biosynthetic pathways in engineered microorganisms. rsc.org Metabolic engineering strategies aim to redirect cellular metabolism towards the overproduction of a target molecule by introducing, modifying, or deleting specific genes. nrfhh.comnih.gov For the production of organic acids like this compound, common strategies involve enhancing precursor supply, blocking competing pathways, and expressing heterologous enzymes to create novel production routes. nih.govresearchgate.net

Several metabolic pathways could potentially be engineered for this compound production. For instance, pathways for other dicarboxylic acids like succinic acid or L-malic acid could serve as a blueprint. frontiersin.orgnih.gov These often involve the reductive tricarboxylic acid (rTCA) cycle, the glyoxylate (B1226380) pathway, or the conversion of phosphoenolpyruvate (B93156) to oxaloacetate. nih.gov By introducing enzymes with appropriate substrate specificity, these pathways could be adapted to produce the dimethylated analogue. A key challenge will be the stereospecific final step to ensure the production of the (R)-enantiomer. This could be achieved by identifying or engineering a specific dehydrogenase or reductase.

The choice of microbial chassis is also critical for efficient production. Organisms like Escherichia coli and Saccharomyces cerevisiae are well-established hosts for metabolic engineering due to their well-characterized genetics and robust growth. nih.govjmicrobiol.or.kr However, other organisms with natural abilities to produce related compounds or tolerate high concentrations of organic acids might also be suitable candidates. nih.gov The use of renewable feedstocks, such as lignocellulosic biomass or waste streams, is a key aspect of sustainable production, and engineering microorganisms to efficiently utilize these carbon sources is a major research focus. rsc.orgacs.org

| Strategy | Description | Potential Target Genes/Pathways | References |

|---|---|---|---|

| Enhance Precursor Supply | Increase the intracellular concentration of key precursors like acetyl-CoA and pyruvate (B1213749). | Overexpression of pyruvate kinase, pyruvate dehydrogenase complex. | asm.org |

| Block Competing Pathways | Delete genes encoding enzymes that divert precursors to unwanted byproducts. | Knockout of genes for lactate, ethanol, and acetate (B1210297) production. | nih.govresearchgate.net |

| Introduce Heterologous Enzymes | Express genes from other organisms to create a novel biosynthetic pathway. | Introduction of a stereospecific reductase for the final step. | asm.org |

| Optimize Redox Balance | Ensure sufficient supply of cofactors like NADH or NADPH required by the pathway enzymes. | Engineering of cofactor regeneration systems. | asm.org |

Unraveling Undiscovered Biological Functions and Metabolic Links

While this compound is a known metabolite, its full range of biological functions and metabolic connections remains largely unexplored. nih.govebi.ac.uk Identifying these roles is crucial for understanding its significance in living organisms and could reveal new applications. Chiral small molecules, such as this compound, can have distinct biological activities compared to their enantiomers, and these differences are often key to their physiological roles. nih.gov

Metabolomic studies, which involve the comprehensive analysis of all small molecules in a biological sample, are a powerful tool for discovering new metabolic links. By comparing the metabolomes of organisms under different conditions, it may be possible to identify changes in the concentration of this compound that correlate with specific physiological states or diseases. nih.gov This could point to its involvement in pathways such as central carbon metabolism, amino acid metabolism, or fatty acid metabolism. For example, abnormal levels of certain organic acids have been linked to various diseases, highlighting the importance of understanding the roles of even minor metabolites. nih.gov

Furthermore, exploring the genomes of various organisms may reveal genes encoding enzymes that act on or produce this compound. nih.gov The identification of such genes and the characterization of their protein products would provide direct evidence for its metabolic pathways. For instance, the compound might be an intermediate in a yet-to-be-discovered catabolic or anabolic pathway. It could also function as a signaling molecule, similar to other small organic acids like β-hydroxybutyrate, which can act on cell surface receptors. nih.gov Understanding these fundamental biological aspects could open up new avenues for research and applications in medicine and biotechnology.

Methodological Advancements in Analytical and Synthetic Chemistry for Chiral Compounds

The study and application of this compound heavily rely on advanced methods in analytical and synthetic chemistry, particularly those tailored for chiral compounds. The ability to separate and quantify enantiomers is essential for both research and potential industrial applications. polyu.edu.hk

Analytical Chemistry:

Significant progress has been made in the analytical separation of chiral molecules. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common techniques for separating enantiomers. chromatographyonline.comgcms.cz Supercritical fluid chromatography (SFC) has also emerged as a powerful technique, often providing faster separations and using less solvent. rsc.org Mass spectrometry (MS) coupled with these chromatographic methods allows for sensitive and selective detection and quantification of chiral compounds in complex matrices. polyu.edu.hk Other techniques like nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents and circular dichroism (CD) spectroscopy can also be used for enantiomeric differentiation and determination of absolute configuration. polyu.edu.hk

| Technique | Principle | Application for this compound | References |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of (R)- and (S)-3,3-dimethylmalic acid. | chromatographyonline.comgcms.cz |

| Chiral SFC | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. | Fast and efficient enantioseparation. | rsc.org |

| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio, often coupled with chromatography. | Sensitive detection and structural confirmation. | polyu.edu.hk |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes that have different NMR spectra. | Determination of enantiomeric purity. | polyu.edu.hk |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration. | polyu.edu.hk |

Synthetic Chemistry:

The asymmetric synthesis of this compound with high enantiomeric purity is a key challenge. Catalytic asymmetric synthesis, which uses small amounts of a chiral catalyst to produce a large amount of a single enantiomer, is a powerful approach. chiralpedia.com This includes methods like asymmetric hydrogenation, hydroformylation, and aldol (B89426) reactions. acs.orgunibo.it Organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a particularly attractive strategy due to its mild reaction conditions and environmental friendliness. frontiersin.orgmdpi.com The development of new and more efficient chiral catalysts is an active area of research that will directly benefit the synthesis of this compound. frontiersin.org These advancements will not only facilitate research into its properties and functions but also enable its production for potential commercial applications.

Q & A

Q. What are the established synthetic routes for (R)-3,3-dimethylmalic acid and its polymer derivatives?

this compound is synthesized via enzymatic or chemical resolution of its racemic mixture. Its polymer derivatives, such as poly((R,S)-3,3-dimethylmalic acid) (PDMMLA), are typically prepared through anionic ring-opening polymerization (ROP) of α,α′,β-trisubstituted β-lactone monomers. This method allows precise control over molecular weight and stereochemistry . For reproducible results, ensure strict anhydrous conditions and use initiators like potassium tert-butoxide.

Key Parameters for Polymer Synthesis

| Parameter | Optimal Conditions | Impact on Polymer Properties |

|---|---|---|

| Monomer purity | ≥98% (HPLC-verified) | Reduces side reactions |

| Temperature | 20–25°C | Controls reaction rate/stereochemistry |

| Initiator ratio | 1:100 (initiator:monomer) | Determines molecular weight |

Q. Which characterization techniques are essential for analyzing PDMMLA-based polymers?

Use a multi-technique approach:

- NMR spectroscopy : Assigns stereochemical configuration (e.g., isotacticity via NMR) and quantifies monomer incorporation in copolymers .

- Gel Permeation Chromatography (GPC) : Measures molecular weight () and dispersity (Đ). Calibrate with polystyrene standards for accuracy .

- Differential Scanning Calorimetry (DSC) : Identifies glass transition temperatures (), critical for assessing polymer flexibility in drug delivery systems .

- FTIR Spectroscopy : Confirms ester bond formation (peak at 1730–1750 cm) and degradation byproducts .

Advanced Research Questions

Q. How do statistical vs. block copolymer architectures affect drug encapsulation efficiency?

PDMMLA-based statistical copolymers (random monomer distribution) exhibit pH-dependent release due to heterogeneous degradation, while block copolymers enable staged release. For example, warfarin-loaded nanoparticles from statistical copolymers (30% benzyl monomers) showed 65% encapsulation efficiency vs. 82% for block copolymers, attributed to distinct micelle core-shell structures .

Copolymer Design for Controlled Release

| Architecture | Monomer Ratio (Benzyl:Hexyl) | Encapsulation Efficiency | Release Profile |

|---|---|---|---|

| Statistical | 30:70 | 65% | Burst release (0–12h) |

| Block | 50:50 | 82% | Sustained (24–72h) |

Q. What enzymatic and hydrolytic pathways govern PDMMLA degradation?

PDMMLA degrades via ester bond hydrolysis (pH 7.4, 37°C) into (R,S)-3,3-dimethylmalic acid, a non-toxic metabolite. Enzymatic degradation involves β,β-dimethyldehydrogenase , which catalyzes its conversion into pantothenate precursors in coenzyme A biosynthesis. Monitor degradation kinetics using mass loss studies and NMR to track hydrolysis products .

Q. How does stereochemical control during synthesis influence polymer properties?

Isotactic PDMMLA (≥90% (R)-configuration) synthesized via stereoselective ROP exhibits enhanced crystallinity (ΔH = 45 J/g) and slower degradation rates compared to atactic analogs (ΔH = 12 J/g). This impacts mechanical strength in cardiovascular stents, where isotactic polymers show 30% higher tensile modulus .

Data Contradiction Analysis

Q. Why do conflicting reports exist about PDMMLA degradation rates in vitro vs. in vivo?

Discrepancies arise from:

- In vitro conditions : Simulated body fluids lack enzymatic activity, leading to slower hydrolysis.

- In vivo microenvironment : Enzymes (e.g., esterases) and cellular uptake accelerate degradation. For accurate modeling, combine accelerated hydrolysis tests (pH 10, 50°C) with enzymatic assays using porcine liver esterases .

Methodological Recommendations

- Stereochemical Purity : Use chiral HPLC with a Crownpak CR-I column to resolve (R)- and (S)-enantiomers .

- Degradation Studies : Employ a Franz diffusion cell to simulate physiological conditions during drug release assays .

- Toxicity Screening : Validate biocompatibility via ISO 10993-5 elution tests using L929 fibroblasts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.